molecular formula C19H20FN3O B11442822 4-fluoro-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

4-fluoro-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11442822
M. Wt: 325.4 g/mol
InChI Key: VCZKDHCIRNIXDH-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the Fluoro Group: The fluoro group can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

    N-Alkylation: The N-alkylation step involves the reaction of the benzodiazole core with a propyl halide under basic conditions to introduce the propyl group.

    Amidation: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
  • 4-fluoro-N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
  • 4-fluoro-N-[1-(1-butyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Uniqueness

4-fluoro-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is unique due to its specific structural features, such as the propyl group and the fluoro substituent

Properties

Molecular Formula

C19H20FN3O

Molecular Weight

325.4 g/mol

IUPAC Name

4-fluoro-N-[1-(1-propylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H20FN3O/c1-3-12-23-17-7-5-4-6-16(17)22-18(23)13(2)21-19(24)14-8-10-15(20)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,21,24)

InChI Key

VCZKDHCIRNIXDH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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